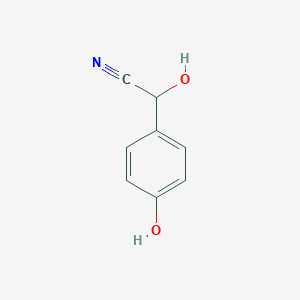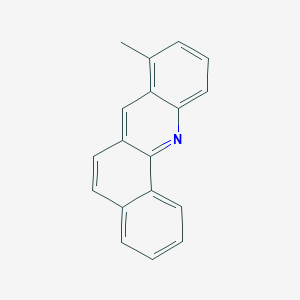
8-Methylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylbenz(c)acridine is a heterocyclic compound that is commonly used in scientific research. It is a polycyclic aromatic hydrocarbon that has been found to have potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8-Methylbenz(c)acridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with DNA replication and repair, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Methylbenz(c)acridine can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties and may help to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Methylbenz(c)acridine in lab experiments is its high potency and selectivity. It can be used in very small concentrations and still produce significant effects. However, its high toxicity can be a limitation, and care must be taken when handling and disposing of the compound.
Direcciones Futuras
There are many potential future directions for research on 8-Methylbenz(c)acridine. One area of interest is the development of new therapeutic applications, particularly in the treatment of cancer and infectious diseases. Another area of focus is the elucidation of the compound's mechanism of action and its interactions with other molecules in the body. Finally, there is potential for the development of new synthetic methods for the production of 8-Methylbenz(c)acridine and related compounds.
Métodos De Síntesis
The synthesis of 8-Methylbenz(c)acridine involves the condensation of 2-naphthol with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of the desired compound with good yield and purity.
Aplicaciones Científicas De Investigación
8-Methylbenz(c)acridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antibacterial, and antifungal properties. It has also been shown to have potential as a diagnostic tool for certain diseases.
Propiedades
Número CAS |
13911-90-5 |
|---|---|
Nombre del producto |
8-Methylbenz(c)acridine |
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
8-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3 |
Clave InChI |
YZUYUDXHUYPYGT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
SMILES canónico |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Otros números CAS |
13911-90-5 |
Sinónimos |
8-Methylbenz(c)acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



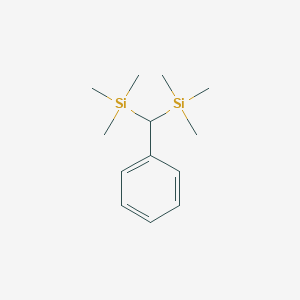
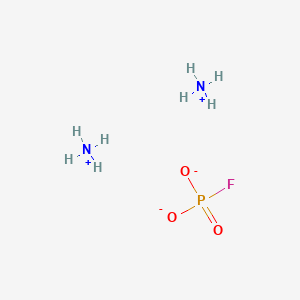
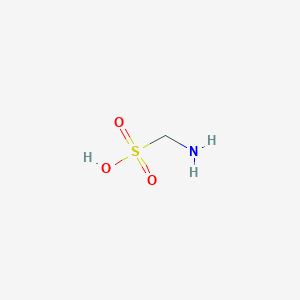
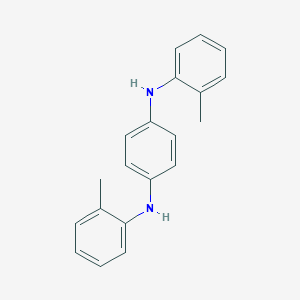
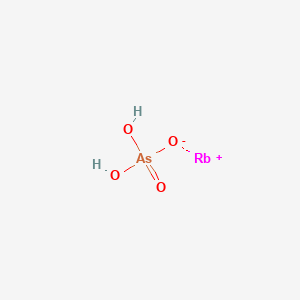
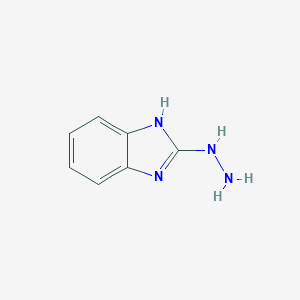
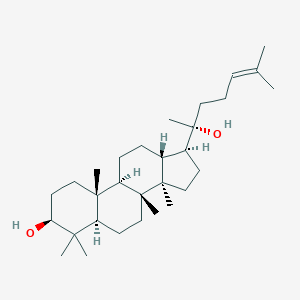
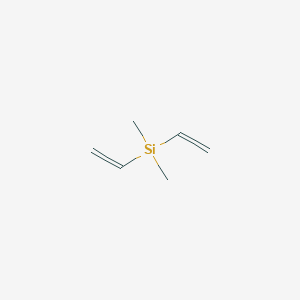
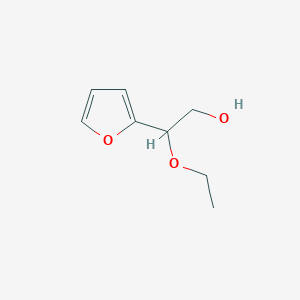

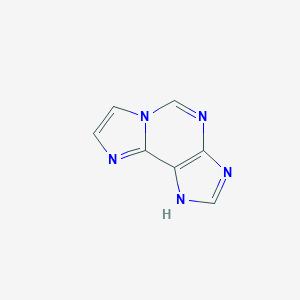
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
